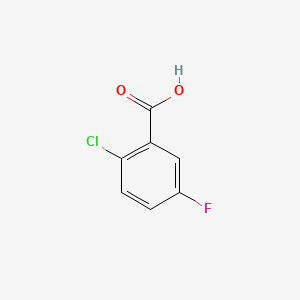

2-Chloro-5-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZKCMSSYVUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307282 | |

| Record name | 2-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-50-8 | |

| Record name | 2-Chloro-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2252-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of 2-Chloro-5-fluorobenzoic Acid

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This compound, identified by its CAS Number 2252-50-8 , is a prime example of such a versatile scaffold.[1][2][3][4][5][6] This di-substituted benzoic acid derivative is not merely a synthetic intermediate; it is a carefully designed tool for medicinal chemists and process scientists. The presence of both chlorine and fluorine atoms imparts a unique electronic and steric profile, enhancing its reactivity and making it a cornerstone in the synthesis of complex, biologically active molecules.[7] This guide provides an in-depth examination of its core properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical & Spectroscopic Profile

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, reaction parameters, and safety protocols. This compound typically presents as an off-white or white crystalline powder.[1][3][4] Its key properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 2252-50-8 | [1][2][5][6] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2][5][6] |

| Molecular Weight | 174.56 g/mol | [1][5][8] |

| Appearance | Off-white to white crystalline powder | [1][3][4] |

| Melting Point | 147 - 153 °C | [1] |

| Boiling Point | ~275.3 - 305.5 °C (Predicted/Calculated) | [2][4][9] |

| Density | ~1.477 - 1.556 g/cm³ (Predicted) | [2][4][9] |

| pKa | ~2.54 (Predicted) | [9] |

| Solubility | Soluble in methanol | [9] |

Note: Some physical properties, such as boiling point and density, are predicted values from computational models and should be used as an estimate.

Synthesis & Reactivity: A Chemist's Perspective

The synthesis of halogenated benzoic acids often involves multi-step pathways. While various proprietary methods exist, a common conceptual approach for related structures involves the oxidation of a corresponding substituted toluene. For instance, a plausible route could start from 2-chloro-5-fluorotoluene, which is then oxidized to the carboxylic acid. The causality here is the relative stability of the methyl group, making it a suitable precursor for oxidation to the more highly oxidized carboxylic acid functional group.

The true versatility of this compound is demonstrated in its subsequent reactions. The carboxylic acid moiety can undergo a range of classic transformations:

-

Acid Chloride Formation: This is arguably the most common activation step. The carboxylic acid is readily converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is crucial as it prepares the molecule for subsequent nucleophilic acyl substitution reactions, such as amide or ester formation.[10]

-

Amide Coupling: The resulting acyl chloride, or the carboxylic acid itself in the presence of coupling agents (e.g., T3P®, HATU), can be reacted with primary or secondary amines to form stable amide bonds. This reaction is the cornerstone of peptide synthesis and is widely used in medicinal chemistry to link molecular fragments.

-

Esterification: Reaction with alcohols, typically under acidic conditions (Fischer esterification) or via the acyl chloride intermediate, yields the corresponding ester.

The chlorine and fluorine substituents on the aromatic ring are generally stable but activate the ring for certain reactions and influence the regioselectivity of further electrophilic aromatic substitution, although the carboxylic acid group is strongly deactivating.

Application Spotlight: Synthesis of an Aurora Kinase Inhibitor

A compelling application of this compound is in the synthesis of targeted anti-cancer agents. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers.[11] Inhibiting these kinases is a promising therapeutic strategy.

In a published study, this compound was used as a key building block to synthesize a potent pyrimidine-based Aurora kinase inhibitor.[3][4] The rationale for using this specific fragment is multi-faceted: the halogen substituents are crucial for establishing potent inhibitory activity against the target kinase, likely through specific electrostatic or dipole-dipole interactions within the ATP-binding pocket of the enzyme.[3][4]

The general workflow involves the coupling of an amine-containing core structure with this compound to form a critical amide linkage.

Experimental Protocol: Amide Coupling

The following protocol is adapted from a peer-reviewed publication and represents a robust method for coupling this compound with an amine.[3][4] This self-validating system includes the reaction, workup, and purification, providing a clear path to the desired product.

Objective: To synthesize a key intermediate via amide bond formation between an amine-containing pyrimidine core and this compound.

Materials:

-

Amine-containing pyrimidine core (1.0 eq)

-

This compound (CAS 2252-50-8) (1.0 eq)

-

Propanephosphonic acid anhydride (T3P®), 50 wt% in ethyl acetate (1.25 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Dimethylformamide (DMF) / Dichloromethane (DCM), 1:3 v/v

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the amine-containing pyrimidine core (1.0 eq) in a 1:3 mixture of DMF and DCM, add triethylamine (5.0 eq).

-

Addition of Reagents: Add this compound (1.0 eq) to the solution. Follow this with the dropwise addition of T3P® solution (1.25 eq). The use of T3P® is a modern and effective choice for amide coupling, as it acts as a powerful dehydrating agent to facilitate bond formation while producing easily removable byproducts.

-

Reaction Monitoring: Stir the resulting solution at ambient temperature for 16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the bulk of the solvents.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining acid and T3P® byproducts) and brine. The purpose of the brine wash is to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in ethyl acetate, to afford the pure amide product.

Safety & Handling

As a halogenated and acidic organic compound, this compound must be handled with appropriate precautions. It is classified as an irritant.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][12]

-

-

In Case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound (CAS 2252-50-8) is a high-value reagent for chemical research and development. Its distinct substitution pattern provides a robust platform for constructing complex molecules with tailored biological activities. As demonstrated by its successful incorporation into advanced drug candidates like Aurora kinase inhibitors, its utility is field-proven. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher looking to leverage its full synthetic potential.

References

- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ossila.com [ossila.com]

- 11. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoic Acid

Abstract

2-Chloro-5-fluorobenzoic acid is a pivotal halogenated aromatic compound, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its utility as a key intermediate, particularly in the development of anti-inflammatory drugs and herbicides, necessitates robust and efficient synthetic methodologies.[1] This guide provides a comprehensive analysis of the primary synthesis pathways for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and compare the strategic advantages of each route, grounding the discussion in established chemical principles and field-proven insights.

Introduction: Strategic Importance of this compound

The precise arrangement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry. The 2-chloro and 5-fluoro substitution pattern on the benzoic acid scaffold imparts specific electronic and steric properties that are highly desirable for modulating biological activity and pharmacokinetic profiles. The chlorine atom can act as a key binding element or a site for further functionalization via cross-coupling reactions, while the fluorine atom often enhances metabolic stability and binding affinity.[2] Consequently, reliable access to this intermediate is critical for the rapid advancement of discovery and development pipelines. This document details the most prevalent and effective synthetic strategies, focusing on oxidation and diazotization routes.

Part 1: Synthesis via Oxidation of 2-Chloro-5-fluorotoluene

One of the most direct and classical approaches to synthesizing substituted benzoic acids is the oxidation of the corresponding toluene derivative. This method is often favored for its straightforwardness and the relatively low cost of the starting material, 2-chloro-5-fluorotoluene.

Mechanistic Rationale

The oxidation of an alkyl side-chain on an aromatic ring, such as the methyl group of toluene, to a carboxylic acid is a powerful transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically employed. The reaction proceeds via a free-radical mechanism initiated by the abstraction of a benzylic hydrogen atom. The resulting benzyl radical is stabilized by resonance with the aromatic ring, facilitating its formation. Subsequent oxidation steps convert the methyl group into an alcohol, then an aldehyde, and finally the carboxylic acid. The stability of the aromatic ring under these harsh oxidative conditions is key to the success of this method.

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is a well-established method for the oxidation of substituted toluenes.[3]

Materials:

-

2-Chloro-5-fluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Deionized water

-

Ethanol/water (for recrystallization)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene (1 equivalent) in an aqueous solution of NaOH or KOH.

-

Heating: Heat the mixture to reflux (approximately 100°C).

-

Oxidant Addition: Slowly and portion-wise, add a solution of KMnO₄ (typically 2-3 equivalents) in water to the refluxing mixture. The characteristic purple color of the permanganate will dissipate as it is consumed. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Continue the addition of KMnO₄ until a faint, persistent purple color is observed, indicating the complete consumption of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of celite to remove the MnO₂ byproduct.[3]

-

Transfer the clear filtrate to a beaker and cool in an ice bath.

-

-

Precipitation: Slowly acidify the filtrate with concentrated HCl to an acidic pH (pH ~2). This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.[3]

-

Isolation & Purification:

Process Parameters and Optimization

| Parameter | Condition | Rationale / Field Insight |

| Oxidizing Agent | KMnO₄, Na₂Cr₂O₇ | KMnO₄ is cost-effective and potent but generates significant MnO₂ waste. Dichromate is also effective but poses greater environmental and health risks. |

| Temperature | Reflux (~100°C) | Elevated temperature is required to overcome the activation energy for the C-H bond cleavage at the benzylic position. |

| Solvent | Aqueous base | The basic medium helps to solubilize the permanganate and the initially formed benzoic acid (as its carboxylate salt), facilitating the reaction. |

| pH for Precipitation | ~2 | Ensures complete protonation of the sodium or potassium 2-chloro-5-fluorobenzoate to the less soluble free acid form for maximum recovery. |

Visualization of Oxidation Pathway

Caption: Oxidation of 2-Chloro-5-fluorotoluene to the target acid.

Part 2: Synthesis via Diazotization and Sandmeyer Reaction

An alternative and powerful strategy for introducing chloro-substituents onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway typically begins with an appropriately substituted aniline, in this case, an amino-fluorobenzoic acid, which is converted into a diazonium salt and subsequently displaced by a chloride ion using a copper(I) catalyst.[4][6]

Mechanistic Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a wide variety of nucleophiles.[4][5] The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

-

Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final aryl chloride and regenerating the copper(I) catalyst.[4]

Experimental Protocol: Sandmeyer Chlorination

This protocol outlines the synthesis starting from 2-Amino-5-fluorobenzoic acid.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-Amino-5-fluorobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equivalents) dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture.

-

Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is usually indicated by a clear solution.

-

-

Copper Catalyst Preparation:

-

In a separate reaction flask, prepare a solution of CuCl in concentrated HCl.

-

Cool this solution to 0°C in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.

-

Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

-

Visualization of Sandmeyer Pathway

References

2-Chloro-5-fluorobenzoic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CFBA), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By integrating theoretical insights from computational chemistry with methodologies for experimental validation via vibrational spectroscopy (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and X-ray crystallography, this document serves as an essential resource for professionals requiring a deep understanding of this molecule's physicochemical properties. We will explore the influential role of its ortho-chloro substituent on the carboxylic acid's orientation, the nature of intramolecular and intermolecular hydrogen bonding, and the protocols required for its empirical characterization.

Introduction: Significance and Chemical Identity

This compound, identified by CAS Number 2252-50-8, is an aromatic carboxylic acid with the molecular formula C₇H₄ClFO₂.[2][3] Its structure is foundational in the synthesis of a variety of biologically active molecules. The presence of both chlorine and fluorine substituents significantly influences its electronic properties and reactivity, making it a versatile building block for developing novel anti-inflammatory drugs, herbicides, and fungicides.[1] An understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and materials science, as these factors govern molecular recognition, binding affinity, and crystal packing.

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| CAS Number | 2252-50-8 | [3][4] |

| Molecular Formula | C₇H₄ClFO₂ | [2][3] |

| Molecular Weight | 174.56 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white powder to crystal | [1][2] |

| Melting Point | 147-153 °C | [1][2] |

| SMILES | C1=CC(=C(C=C1F)C(=O)O)Cl | [3] |

| InChIKey | MIZKCMSSYVUZKD-UHFFFAOYSA-N | [2] |

Theoretical Analysis: Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily dictated by rotation around two single bonds: the C(ring)−C(carboxyl) bond and the C−O bond within the carboxylic acid group. This gives rise to several potential conformers. Drawing from extensive studies on ortho-substituted benzoic acids, we can confidently predict the conformational behavior of CFBA.[5][6][7]

Defining the Conformers: Cis vs. Trans

The orientation of the hydroxyl proton relative to the carbonyl oxygen defines the two principal forms of the carboxylic acid group:

-

Cis Conformer: The O=C−O−H dihedral angle is approximately 0°. This arrangement is generally the most stable for benzoic acids due to resonance stabilization.

-

Trans Conformer: The O=C−O−H dihedral angle is approximately 180°. This form is significantly higher in energy unless stabilized by a strong intramolecular interaction.

For ortho-substituted benzoic acids like 2-chlorobenzoic acid, two distinct low-energy cis conformers exist, depending on the orientation of the carbonyl group relative to the ortho-substituent.[5][7] We can designate these as cis-I and cis-II. The trans conformers are generally considered energetically unfavorable but can be stabilized by intramolecular hydrogen bonding.

The Role of the Ortho-Chloro Substituent and Intramolecular Hydrogen Bonding

The chlorine atom at the ortho position creates significant steric and electronic effects. A key interaction is the potential for a weak intramolecular hydrogen bond between the carboxylic acid proton and the ortho-chloro substituent (O−H···Cl). While weaker than the O−H···F bond observed in 2-fluorobenzoic acid, this interaction can influence the relative stability of conformers.[5][8]

Computational studies on 2-chlorobenzoic acid reveal that the cis conformer, where the carbonyl oxygen points away from the chlorine, is the global minimum.[5][6] The transition to the trans conformer, which would allow for the O−H···Cl hydrogen bond, involves a substantial energy barrier. In the solid state, however, the dominant interaction is intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers.[9]

Based on these established principles, the conformational landscape of this compound is predicted to be dominated by two planar cis conformers. The trans conformers would be considerably higher in energy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2252-50-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2252-50-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

2-Chloro-5-fluorobenzoic acid spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a synthetic building block stems from the specific reactivity conferred by the chloro, fluoro, and carboxylic acid functional groups.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, ensuring the identity, purity, and structural integrity of synthesized molecules. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in the fundamental principles of each technique and supported by comparative data from related structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its spectroscopic properties. The benzene ring is substituted with a carboxylic acid group, a chlorine atom at the ortho position (C2), and a fluorine atom at the meta position relative to the chlorine (C5). This substitution pattern results in a unique electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Theoretical Interpretation: The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The splitting pattern of these protons is governed by spin-spin coupling with neighboring protons and, in the case of protons ortho or meta to the fluorine atom, coupling with the ¹⁹F nucleus. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | > 10 | Broad Singlet | - |

| H-6 | 7.8 - 8.0 | Doublet of doublets | J(H-F) ≈ 8, J(H-H) ≈ 3 |

| H-3 | 7.5 - 7.7 | Doublet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 3 |

| H-4 | 7.3 - 7.5 | Triplet of doublets | J(H-H) ≈ 9, J(H-F) ≈ 9 |

Note: The predicted values are based on the analysis of substituent effects and data from similar compounds.

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial.[2] DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and often results in a sharper carboxylic acid proton signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

¹³C NMR Spectroscopy

Theoretical Interpretation: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a very low field. The aromatic carbons will resonate in the range of approximately 115-165 ppm. The chemical shifts of the ring carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other nearby carbons will exhibit smaller couplings (²JCF, ³JCF).

Data Summary:

A ¹³C NMR spectrum of this compound has been reported in DMSO-d₆.[3] The interpretation of the chemical shifts is as follows:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-Cl | ~135 |

| C-COOH | ~132 |

| C-4 | ~125 |

| C-6 | ~120 |

| C-3 | ~118 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The assignments are based on established principles of ¹³C NMR spectroscopy.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Theoretical Interpretation: The IR spectrum of this compound will display characteristic absorption bands for the O-H, C=O, C-O, C-Cl, C-F, and aromatic C-H and C=C bonds. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹, a result of strong hydrogen bonding. The C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The C-F and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.

Data Summary:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1200-1300 | Strong |

| C-F | 1100-1200 | Strong |

| C-Cl | 700-800 | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Interpretation: In mass spectrometry, this compound will be ionized, and the resulting molecular ion and fragment ions will be detected. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (174.56 g/mol ). Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 174 (for ³⁵Cl) and 176 (for ³⁷Cl)

-

Loss of -OH: [M - 17]⁺, m/z = 157/159

-

Loss of -COOH: [M - 45]⁺, m/z = 129/131

-

Further Fragmentations: Subsequent losses of CO, Cl, or F from the fragment ions.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the detailed connectivity of atoms in NMR to the identification of functional groups in IR and the determination of molecular weight and fragmentation patterns in MS. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of this important chemical compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Building Block

2-Chloro-5-fluorobenzoic acid (CAS No. 2252-50-8) is a polysubstituted aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis.[1] Its strategic placement of an ortho-chloro and a meta-fluoro group relative to the carboxylic acid moiety imparts a unique combination of steric and electronic properties. These features not only influence its intrinsic reactivity but also offer multiple vectors for derivatization, making it a highly sought-after intermediate in the development of complex, high-value molecules.

From a drug development perspective, the incorporation of halogen atoms, particularly fluorine, is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while the chlorine atom provides a reactive handle for cross-coupling reactions. Consequently, this compound serves as a key precursor in the synthesis of advanced pharmaceutical intermediates, particularly for anti-inflammatory, analgesic, and anti-cancer agents.[1] Beyond pharmaceuticals, its utility extends to the agrochemical industry, where it is used in formulating herbicides and fungicides, and into material science for creating specialty polymers.[1]

This guide provides a comprehensive technical overview of this compound, consolidating its core physicochemical properties, spectroscopic signature, and detailed experimental protocols for its synthesis, purification, and analysis. The methodologies described herein are designed to be self-validating, reflecting field-proven insights to ensure reproducibility and high fidelity for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis and analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for determining appropriate storage conditions, selecting suitable solvent systems, and ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 2252-50-8 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Fluoro-2-chlorobenzoic acid | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [2][3] |

| Molecular Weight | 174.56 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 147 - 153 °C | [1][3] |

| Boiling Point | 275.3 °C (Predicted) | [4] |

| Density | 1.477 g/cm³ (Predicted) | [4] |

| pKa | ~2.54 (Predicted) | [4] |

| Solubility | Soluble in methanol | [3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The following data represents the characteristic spectral signature of this compound.

Caption: Chemical structure of this compound.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms on the aromatic ring and the carboxylic acid group. The spectrum is typically run in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 (very broad) | s | 1H, -COOH |

| ~7.75 | dd | 1H, Ar-H |

| ~7.65 | dd | 1H, Ar-H |

| ~7.40 | td | 1H, Ar-H |

Note: Spectral data is based on typical values for halogenated benzoic acids and may vary slightly based on solvent and concentration. Definitive data can be obtained from suppliers like BLD Pharm.[5]

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom results in characteristic C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Carboxylic Acid) |

| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135.0 (d) | C-H |

| ~132.0 (d) | C-Cl |

| ~127.5 (d) | C-COOH |

| ~120.0 (d, ²JCF ≈ 25 Hz) | C-H |

| ~118.0 (d, ²JCF ≈ 22 Hz) | C-H |

Note: Data acquired in DMSO-d₆. The chemical shifts and coupling constants (J) are approximate. Data is available from spectral databases such as SpectraBase.[6]

1.2.3 FT-IR Spectroscopy

The infrared spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Strong | C-O stretch / O-H bend |

| ~1250 | Strong | C-F stretch |

| ~850 | Medium | C-Cl stretch |

Note: Characteristic absorption values are derived from standard IR correlation tables.[7][8]

1.2.4 Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

| m/z | Proposed Fragment Ion | Notes |

| 174/176 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 157/159 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 129/131 | [M - COOH]⁺ | Loss of the carboxyl group (decarboxylation). |

Part 2: Experimental Protocols

The following protocols are presented as robust, validated workflows for the synthesis, purification, and analysis of this compound. The causality behind key steps is explained to provide a deeper understanding of the process.

Synthesis Protocol: A Representative Method

While numerous synthetic routes exist, a common and reliable laboratory-scale synthesis involves the oxidation of the corresponding toluene derivative. This method is advantageous due to the commercial availability of the starting material, 2-chloro-5-fluorotoluene. The following two-step procedure involves an initial benzylic bromination followed by oxidation to the carboxylic acid.

Caption: Representative synthesis workflow for this compound.

Step 1: Benzylic Bromination of 2-Chloro-5-fluorotoluene

-

Principle: This step utilizes a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and Azobisisobutyronitrile (AIBN) is the radical initiator.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Add a sufficient volume of carbon tetrachloride (CCl₄) to dissolve the reactants.

-

Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (e.g., nitrogen). The reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-fluorobenzyl bromide, which can often be used in the next step without further purification.

-

Step 2: Oxidation to this compound

-

Principle: The benzyl bromide is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, potassium permanganate (KMnO₄). The reaction is typically performed in a mixture of water and a co-solvent like pyridine to improve the solubility of the organic substrate.

-

Procedure:

-

Dissolve the crude 2-chloro-5-fluorobenzyl bromide from the previous step in a mixture of pyridine and water (e.g., 10:1 v/v).

-

In a separate flask, prepare a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water.

-

Slowly add the KMnO₄ solution to the stirred benzyl bromide solution. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

-

Purification Protocol: Recrystallization

-

Principle: Recrystallization purifies the crude solid by leveraging the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a moderately polar molecule like this compound, a mixed solvent system or hot water can be effective.[9][10]

-

Procedure:

-

Solvent Selection: Based on the principle of "like dissolves like," a mixture of ethanol and water is a good starting point. Water alone can also be used, as the compound's solubility increases significantly with temperature.[9]

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent (e.g., hot water or an ethanol/water mixture) just sufficient to completely dissolve the solid at the boiling point. Add the solvent in small portions while heating and swirling.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

-

Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Dry the crystals in a vacuum oven or desiccator to a constant weight. The purity can be confirmed by melting point determination and HPLC analysis.

-

Analytical Protocol: Purity Assessment by HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. For acidic compounds like this, a reverse-phase method with an acidified aqueous/organic mobile phase is standard.[3]

-

Procedure:

-

System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of Acetonitrile (ACN) and water, acidified with 0.1% phosphoric acid or trifluoroacetic acid (TFA). A starting condition could be 60:40 ACN:Water (with 0.1% TFA).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~272 nm.[2]

-

Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Injection: Inject 10-20 µL of the sample.

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp, symmetrical peak.

-

Part 3: Chemical Reactivity and Applications

The reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and the halogen substituents.

Caption: Key reactivity pathways of this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group undergoes standard transformations:

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.

-

Amide Formation: The most efficient method involves conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[11] This is a cornerstone reaction in medicinal chemistry for building complex scaffolds.

-

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the ring is governed by the directing effects of the substituents. The carboxylic acid is a deactivating, meta-directing group. The halogen atoms are also deactivating but are ortho, para-directing.

-

Directing Effects: The -COOH group directs incoming electrophiles to the C4 and C6 positions. The ortho-Cl atom directs to C4 and C6. The meta-F atom directs to C2, C4, and C6. The positions C4 and C6 are therefore the most activated towards electrophilic attack (e.g., nitration, further halogenation). The C4 position is sterically less hindered than C6.

-

Cross-Coupling Reactions: The C-Cl bond at the ortho position is a valuable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for molecular elaboration.

Applications

The unique structural and reactive properties of this compound make it a valuable intermediate in several high-tech industries.

-

Pharmaceuticals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been investigated as Aurora kinase inhibitors for oncology applications and as dual inhibitors of Toll-like receptors 7 and 8 for inflammatory diseases.[11]

-

Agrochemicals: The compound is used to create novel herbicides and pesticides, where the specific halogenation pattern can lead to enhanced efficacy and target selectivity.[1]

-

Material Science: It serves as a monomer in the synthesis of specialty polymers, such as poly(phenylene ether)-based membranes for proton exchange in fuel cells, where its structure contributes to enhanced thermal and chemical resistance.[11]

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 0 - 8 °C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO2 | CID 302888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 4. This compound | 2252-50-8 [chemicalbook.com]

- 5. 2252-50-8|this compound|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-Chloro-5-fluorobenzoic acid and its key derivatives. As a critical building block in the pharmaceutical and agrochemical industries, understanding the nuances of its synthesis is paramount for researchers, scientists, and professionals in drug development.[1] This document delves into the principal synthetic routes, offering insights into reaction mechanisms, optimization of conditions, and the rationale behind procedural choices. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid whose unique substitution pattern imparts desirable physicochemical properties to larger molecules.[1] The presence of both chlorine and fluorine atoms enhances its utility as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its applications span from the development of anti-inflammatory and analgesic drugs to the formulation of herbicides and pesticides.[1][2] The strategic placement of the halogen atoms influences the electronic nature of the benzene ring, providing specific reactivity and opportunities for further functionalization. This guide will explore the primary synthetic pathways to this valuable compound and its derivatives, focusing on providing actionable insights for laboratory and industrial applications.

Core Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially relevant methods include the oxidation of a corresponding toluene derivative, the Sandmeyer reaction starting from an aniline, and Grignard-based carboxylation.

Oxidation of 2-Chloro-5-fluorotoluene

A prevalent and often cost-effective route involves the oxidation of the methyl group of 2-chloro-5-fluorotoluene. This transformation is typically achieved using strong oxidizing agents.

Mechanism and Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a robust and well-established transformation. The choice of oxidizing agent is critical and is often dictated by factors such as cost, safety, and scalability. Potassium permanganate (KMnO₄) is a common choice, although it generates significant amounts of manganese dioxide (MnO₂) waste.[3]

Workflow for Oxidation of 2-Chloro-5-fluorotoluene:

Caption: Oxidation workflow for this compound synthesis.

Sandmeyer Reaction from 2-Amino-4-chlorofluorobenzene

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] This approach is particularly useful when the corresponding aniline is readily available.

Mechanism and Rationale: The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt to facilitate the replacement of the diazonium group with a halide or cyanide.[4][5][6] For the synthesis of the benzoic acid, a cyanation followed by hydrolysis is a common sequence.

Generalized Sandmeyer Reaction Pathway:

Caption: The Sandmeyer reaction for aryl halide/nitrile synthesis.

Grignard Reaction and Carboxylation

The formation of a Grignard reagent from an aryl halide followed by carboxylation with carbon dioxide is a powerful C-C bond-forming reaction.[7][8]

Mechanism and Rationale: An aryl halide (e.g., 1-bromo-2-chloro-5-fluorobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[7] This highly nucleophilic species then attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice) to yield a magnesium carboxylate salt.[8][9] Subsequent acidification liberates the carboxylic acid.[8]

Synthesis of Key Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a multitude of derivatives, including esters, amides, and more complex heterocyclic structures.

Esterification

Esterification is a fundamental transformation, often employed to protect the carboxylic acid or to modulate the pharmacokinetic properties of a drug candidate.

Methodology:

-

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

-

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

-

Heterogeneous Catalysis: Recent studies have explored the use of heterogeneous catalysts like UiO-66-NH₂ for the esterification of fluorinated benzoic acids with methanol, offering advantages in terms of catalyst reusability and reduced reaction times.[10]

Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[11] The synthesis of amides from this compound is crucial for the construction of many pharmaceutical agents.

Methodology:

-

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[12]

-

Coupling Reagents: A vast array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine.[11] Common examples include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt, and uronium/aminium salts (e.g., HATU).[13]

Comparative Performance of Amide Coupling Reagents:

| Coupling Reagent | Class | Typical Yield | Key Observations | Potential Side Reactions |

| HATU | Uronium/Aminium Salt | High | Highly efficient and fast, effective for sterically hindered substrates.[13] | Guanidinylation of the primary amine if used in excess.[13] |

| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used; HOBt minimizes racemization.[13] | Formation of N-acylurea byproduct, which can be difficult to remove.[13] |

| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings.[13] | |

| CDI | Imidazole-based | Moderate to High | Byproducts (imidazole and CO₂) are generally easy to remove.[13] | Slower reaction rates compared to other reagents.[13] |

Detailed Experimental Protocol: Synthesis of this compound via Oxidation

This protocol provides a representative example of the oxidation of 2-chloro-5-fluorotoluene.

Materials:

-

2-Chloro-5-fluorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-chloro-5-fluorotoluene in an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux.

-

Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.[14]

-

Continue the addition until a persistent faint purple color is observed, indicating the completion of the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of cold water.

-

Combine the filtrates and carefully acidify with concentrated HCl until the pH is acidic, which will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of modern medicinal and agricultural chemistry. The choice of synthetic route is a strategic decision based on factors including the availability and cost of starting materials, scalability, and safety considerations. A thorough understanding of the underlying reaction mechanisms and the ability to optimize reaction conditions are critical for achieving high yields and purity. This guide has provided a detailed overview of the most pertinent synthetic strategies, offering both theoretical grounding and practical protocols to aid researchers in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. scribd.com [scribd.com]

- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. hepatochem.com [hepatochem.com]

- 12. ossila.com [ossila.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Reactivity of the carboxylic acid group in 2-Chloro-5-fluorobenzoic acid

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Chloro-5-fluorobenzoic Acid

Introduction: A Key Building Block in Modern Synthesis

This compound, with the CAS number 2252-50-8, is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular structure, featuring a carboxylic acid group flanked by an ortho-chlorine atom and a meta-fluorine atom, provides a unique electronic landscape that dictates its reactivity. This guide offers an in-depth exploration of the chemical behavior of its carboxylic acid group, providing researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for its derivatization. This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory drugs, analgesics, and herbicides.[1][4][5] Understanding the nuances of its reactivity is therefore paramount for its effective utilization in complex synthetic pathways.

The Electronic Architecture: How Substituents Govern Reactivity

The reactivity of the carboxylic acid group in this compound is not determined in isolation. It is profoundly influenced by the electron-withdrawing effects of the two halogen substituents on the aromatic ring. Both chlorine and fluorine are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect).[6][7][8] This effect pulls electron density away from the carboxyl group, which has two major consequences:

-

Increased Acidity: The inductive withdrawal of electrons stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[6][9] This stabilization makes the parent carboxylic acid more acidic compared to unsubstituted benzoic acid.

-

Enhanced Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered significantly more electron-deficient, or electrophilic. This heightened electrophilicity makes it more susceptible to attack by nucleophiles, a key step in many derivatization reactions.[10][11]

The positions of the substituents are critical:

-

Ortho-Chloro Group: Located at the C2 position, the chlorine atom exerts a powerful -I effect. Furthermore, it contributes to the "ortho-effect," a phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids through a combination of steric and electronic factors.[9][12] Steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and favoring ionization.[12][13]

-

Meta-Fluoro Group: Positioned at the C5 position, the fluorine atom also exerts a strong -I effect, further enhancing the electron-withdrawing character of the ring. From the meta position, resonance effects are minimal, so the inductive effect dominates.[6]

The cumulative result of these electronic influences is a highly activated carboxylic acid group, primed for a variety of chemical transformations.

Caption: Logical flow of substituent effects on reactivity.

Key Transformations of the Carboxylic Acid Group

The enhanced reactivity of this compound allows for its efficient conversion into a range of important functional groups. This section details the methodologies for its most common and synthetically useful transformations.

Esterification: The Fischer-Speier Method

Esterification is a fundamental reaction for modifying carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a robust and widely used method.[14] The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[14]

Experimental Protocol: Synthesis of Methyl 2-Chloro-5-fluorobenzoate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 28.6 mmol).

-

Reagent Addition: Add methanol (50 mL), which serves as both the reactant and the solvent.

-

Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Final Product: The product can be further purified by recrystallization or column chromatography if necessary to yield pure methyl 2-chloro-5-fluorobenzoate as a white solid.

| Parameter | Condition | Rationale |

| Alcohol | Methanol (large excess) | Serves as both nucleophile and solvent, driving the equilibrium towards the product. |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating it for nucleophilic attack. |

| Temperature | Reflux (~65°C) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be monitored by TLC. |

| Expected Yield | >90% | The activated substrate generally leads to high conversion. |

Amide Bond Formation via Acyl Chloride Intermediate

Direct amidation of carboxylic acids is often inefficient. A more reliable two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the stable amide bond.[15] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[16]

Caption: Two-step workflow for amide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-5-fluorobenzamide

Step 1: Formation of 2-Chloro-5-fluorobenzoyl Chloride

-

Setup: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with NaOH solution).

-

Reagents: Add this compound (2.0 g, 11.4 mmol) to the flask. Add thionyl chloride (5 mL, 68.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 76°C) for 2 hours. The solid will dissolve, and gas (SO₂ and HCl) will evolve.

-

Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-fluorobenzoyl chloride (a liquid or low-melting solid) is typically used in the next step without further purification.

Step 2: Amidation

-

Setup: In a separate 100 mL flask, dissolve benzylamine (1.34 g, 12.5 mmol, 1.1 equiv.) and triethylamine (2.3 g, 22.8 mmol, 2.0 equiv.) in anhydrous dichloromethane (DCM, 30 mL). Cool the flask in an ice bath to 0°C.

-

Addition: Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Final Product: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure N-benzyl-2-chloro-5-fluorobenzamide.

Reduction to (2-Chloro-5-fluorophenyl)methanol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[11] LiAlH₄ is a powerful, non-selective reagent that readily accomplishes this transformation. Care must be taken due to its high reactivity with protic solvents, especially water.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: Under an inert atmosphere (nitrogen or argon), place a suspension of lithium aluminum hydride (0.65 g, 17.1 mmol, 1.5 equiv.) in 30 mL of anhydrous tetrahydrofuran (THF) in a 100 mL three-necked flask. Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Substrate Addition: Dissolve this compound (2.0 g, 11.4 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). An exothermic reaction with gas evolution (H₂) will occur.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0°C. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄ (e.g., 0.7 mL H₂O), followed by 15% aqueous NaOH solution (0.7 mL), and then more water (2.1 mL). This sequence (the Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield pure (2-chloro-5-fluorophenyl)methanol.

| Parameter | Condition | Rationale |

| Reducing Agent | LiAlH₄ | A powerful hydride donor capable of reducing the stable carboxylate anion. |

| Solvent | Anhydrous THF | Aprotic ether solvent is required for LiAlH₄ stability. |

| Atmosphere | Inert (N₂ or Ar) | Prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture. |

| Workup | Fieser Method (H₂O, NaOH, H₂O) | A controlled quench to safely destroy excess reagent and form filterable salts. |

| Expected Yield | 75-90% | Generally a high-yielding reaction if performed under strictly anhydrous conditions. |

Conclusion